Rotundine Rotundine D-Tetrahydropalmatine is an alkaloid.
Tetrahydropalmatine is under investigation in clinical trial NCT02118610 (Treatment of Schizophrenia With L-tetrahydropalmatine (l-THP): a Novel Dopamine Antagonist With Anti-inflammatory and Antiprotozoal Activity).
D-Tetrahydropalmatine is a natural product found in Corydalis solida, Stephania lincangensis, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 483-14-7
VCID: VC21348457
InChI: InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1
SMILES: COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Molecular Formula: C21H25NO4
Molecular Weight: 355.4 g/mol

Rotundine

CAS No.: 483-14-7

Cat. No.: VC21348457

Molecular Formula: C21H25NO4

Molecular Weight: 355.4 g/mol

* For research use only. Not for human or veterinary use.

Rotundine - 483-14-7

CAS No. 483-14-7
Molecular Formula C21H25NO4
Molecular Weight 355.4 g/mol
IUPAC Name (13aR)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline
Standard InChI InChI=1S/C21H25NO4/c1-23-18-6-5-13-9-17-15-11-20(25-3)19(24-2)10-14(15)7-8-22(17)12-16(13)21(18)26-4/h5-6,10-11,17H,7-9,12H2,1-4H3/t17-/m1/s1
Standard InChI Key AEQDJSLRWYMAQI-QGZVFWFLSA-N
Isomeric SMILES COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
SMILES COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC
Canonical SMILES COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)OC)C=C1)OC

Chemical Properties and Structure

Molecular Composition and Classification

Rotundine belongs to the tetrahydroprotoberberine (THPB) class of diisoquinoline alkaloids. Its chemical formula is C₂₁H₂₅NO₄ with a molecular weight of 355.434 g/mol . The systematic IUPAC name for the levo isomer (l-THP) is (13aS)-2,3,9,10-tetramethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline .

Physical Properties

Table 1: Physical and Chemical Properties of Rotundine

PropertyValue
Chemical FormulaC₂₁H₂₅NO₄
Molecular Weight355.434 g/mol
Chemical ClassIsoquinoline alkaloid, Tetrahydroprotoberberine
Physical FormCrystalline solid
Structure TypeDiisoquinoline
ChiralityExists as levo (l-THP) and dextro (d-THP) isomers

The stereochemistry of rotundine is particularly significant as the levo isomer (l-THP) possesses distinct pharmacological properties that contribute to the therapeutic effects observed in clinical applications. In contrast, the dextro isomer demonstrates different pharmacological actions, including depletion of monoamines, which may contribute to the toxicology profile when both isomers are present in preparations or racemic mixtures .

Pharmacological Properties

Receptor Interactions

Rotundine demonstrates a complex pharmacological profile characterized by interactions with multiple neurotransmitter systems. The levo-isomer (l-THP) exhibits antagonistic activity at dopamine D1 and D2 receptors while also interacting with dopamine D3 receptors, alpha-adrenergic receptors, and serotonin receptors . This diverse receptor binding profile underlies the compound's wide range of physiological effects and therapeutic applications.

Table 2: Receptor Binding Profile of l-THP (Rotundine)

Receptor TypeInteraction TypeFunctional Outcome
Dopamine D1AntagonistReduced dopaminergic transmission
Dopamine D2AntagonistReduced dopaminergic transmission
Dopamine D3ModulatorRegulation of reward pathways
Alpha-adrenergicModulatorCardiovascular effects
SerotonergicModulatorRegulation of mood and anxiety

Metabolism

Pharmacodynamic Effects

Neurological Effects

Rotundine acts as a potent muscle relaxant and has been widely employed in China as a sedative agent . Its relaxant properties stem from its ability to block voltage-activated L-type calcium channels and potassium channels . The inhibitory effects on dopaminergic transmission underlie many of the neurological effects, including sedation and potential anti-addiction properties.

Cardiovascular Effects

Research indicates that rotundine may be beneficial in the treatment of heart disease . The cardiovascular effects are likely mediated through the compound's interactions with calcium channels and alpha-adrenergic receptors, which play crucial roles in regulating vascular tone and cardiac function.

Hepatoprotective Effects

Studies suggest potential benefits of rotundine in addressing liver damage . While the exact mechanisms underlying these hepatoprotective effects remain to be fully elucidated, they may involve anti-inflammatory actions and modulation of oxidative stress pathways.

Therapeutic Applications

Analgesic Properties

One of the primary clinical applications of rotundine has been as an analgesic agent. The compound demonstrates effectiveness in pain management, which has led to its widespread use in China for this purpose . The analgesic effects are likely mediated through multiple mechanisms, including modulation of dopaminergic pathways and potential interactions with other pain-processing systems.

Molecular Mechanisms of Anti-Cancer Effects

Differential Gene Expression

High-throughput sequencing analysis has revealed that rotundine treatment significantly alters gene expression patterns in colorectal cancer cells. Compared to control groups, rotundine treatment resulted in 385 differentially expressed genes (DEGs) in SW480 cells, including 85 up-regulated and 300 down-regulated genes .

Signaling Pathway Modulation

Functional enrichment analysis of the differentially expressed genes identified the Hippo signaling pathway as a key regulatory mechanism affected by rotundine treatment . The Hippo pathway plays crucial roles in regulating cell proliferation, apoptosis, and organ size control, suggesting that rotundine's anti-cancer effects may be mediated, at least in part, through modulation of this signaling cascade.

Prognostic Significance

Of the 385 DEGs identified, 16 were found to be significantly associated with poorer prognosis in colorectal adenocarcinoma (COAD) . This finding suggests that rotundine may target genes that play important roles in cancer progression and patient outcomes, highlighting its potential significance as a therapeutic agent or lead compound for colorectal cancer treatment.

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